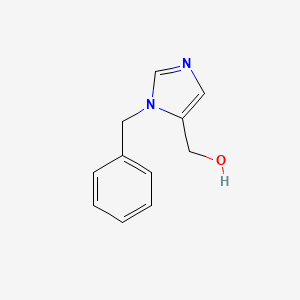
1-Benzyl-5-hydroxymethyl-1h-imidazole
Cat. No. B1586894
Key on ui cas rn:
80304-50-3
M. Wt: 188.23 g/mol
InChI Key: GQZILHANXWXTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06630593B1
Procedure details


1-Benzyl-2-mercapto-5-hydroxymethylimidazole(2.2 g, 9.99 mmol) and tungstic acid(H2WO4, 25 mg, 1 mol %) were mixed in 11 ml of methanol. The mixture was warmed to 40° C. in a water bath and 30% hydrogen peroxide(3.75 g, 3.2 molar eq.) was added dropwise thereto for 5 minutes while stirring. The reaction mixture was warmed to 65° C. and refluxed, and stirred at the same temperature for 2.5 hours. Upon exhaustion of the starting material, the mixture was cooled in an ice bath and thereto was added 1 N sodium hydroxide solution(18 ml) to adjust pH of the mixture to 10. The resulting solid was further stirred for 15 minutes, filtered, washed twice with 15 ml of distilled water and 15 ml of isopropyl ether, respectively, and dried to give 1.3 g(Yield 69%, HPLC purity 96.7%) of the title compound as a white powder.





Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12]([CH2:13][OH:14])=[CH:11][N:10]=[C:9]1S)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OO.[OH-].[Na+]>CO.O[W](O)(=O)=O>[CH2:1]([N:8]1[C:12]([CH2:13][OH:14])=[CH:11][N:10]=[CH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C1CO)S
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O[W](=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.75 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
for 5 minutes while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was warmed to 65° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at the same temperature for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon exhaustion of the starting material, the mixture was cooled in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solid was further stirred for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 15 ml of distilled water and 15 ml of isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
respectively, and dried
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=C1CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
